molecular formula C10H8N2O B1601523 2-(hydroxymethyl)-1H-indole-5-carbonitrile CAS No. 104291-67-0

2-(hydroxymethyl)-1H-indole-5-carbonitrile

Cat. No.: B1601523
CAS No.: 104291-67-0
M. Wt: 172.18 g/mol
InChI Key: TYRWSFQRCHAVDE-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1H-indole-5-carbonitrile (CAS 104291-67-0) is a versatile indole derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The indole scaffold is a near-ubiquitous component of biologically active compounds and natural products, with derivatives demonstrating a wide range of properties including anti-cancer, anti-fungal, anti-viral, and anti-inflammatory activities . This compound, in particular, is recognized as a key synthetic intermediate in the development of pharmaceuticals, especially for serotonin receptor modulators and drug candidates with potential antidepressant and anxiolytic activities . The structure, featuring both an indole backbone and a hydroxymethyl substituent, allows for easy functionalization, making it a valuable scaffold for designing new drug candidates targeting central nervous system (CNS) disorders . Beyond its primary use in drug discovery, the indole core of this compound is also useful in the preparation of fluorescent probes, where it can enhance detection sensitivity in biochemical assays . Proper handling and storage are required to maintain stability; it is recommended to keep the reagent in a dark place, under an inert atmosphere, and at 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRWSFQRCHAVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544007
Record name 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104291-67-0
Record name 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydroxymethyl 1h Indole 5 Carbonitrile and Its Analogues

Established Synthetic Pathways for the Substituted Indole (B1671886) Core Structures

The indole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Fischer Indole Synthesis is a cornerstone in indole chemistry, first reported by Emil Fischer in 1883. wikipedia.org This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbhu.ac.in The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org A wide range of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org For the synthesis of 2,5-disubstituted indoles, a 4-substituted phenylhydrazine would be reacted with an appropriate aldehyde or ketone. For instance, the reaction of 4-cyanophenylhydrazine with a suitable pyruvate (B1213749) derivative could theoretically yield a 5-cyano-1H-indole-2-carboxylate, a precursor to the target molecule. The regioselectivity of the Fischer synthesis can be influenced by the nature of the substituents on the phenylhydrazine and the carbonyl compound, as well as the reaction conditions. nih.gov

The Leimgruber-Batcho Indole Synthesis offers a versatile and high-yielding alternative to the Fischer synthesis, particularly for indoles that are unsubstituted at the 2- and 3-positions. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgresearchgate.net The resulting nitroenamine is then reductively cyclized to form the indole ring. wikipedia.org A variety of reducing agents can be used for this step, including palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, or iron in acetic acid. wikipedia.orgrsc.org This method is particularly advantageous as many substituted o-nitrotoluenes are commercially available. wikipedia.org For a 5-cyanoindole (B20398), the starting material would be 4-methyl-3-nitrobenzonitrile.

Other Notable Methods for constructing the indole core include the Reissert, Madelung, and Gassman syntheses. bhu.ac.in More contemporary methods often rely on transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular cyclizations, which can offer high efficiency and functional group tolerance. nih.gov For example, a direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a palladium catalyst and oxygen as the terminal oxidant has been developed to produce indole-2-carboxylates. nih.gov

Specific Synthetic Protocols for 2-(hydroxymethyl)-1H-indole-5-carbonitrile Derivatives, including Precursor-Based Routes

The most direct synthetic routes to this compound involve the preparation of a suitable precursor, which is then converted to the final product. Two logical precursors are methyl 5-cyano-1H-indole-2-carboxylate and 2-formyl-1H-indole-5-carbonitrile.

Route 1: Via Reduction of Methyl 5-cyano-1H-indole-2-carboxylate

This route first requires the synthesis of the indole-2-carboxylate (B1230498) ester. A plausible approach is the Fischer indole synthesis, reacting 4-cyanophenylhydrazine with methyl pyruvate in the presence of an acid catalyst. Another approach involves a domino [3+2] cyclization strategy, where an imine is reacted with a deprotonated ester like methyl 2-(5-cyano-2-fluorophenyl)acetate. mdpi.com

Once the ester, methyl 5-cyano-1H-indole-2-carboxylate , is obtained, the next step is the reduction of the ester functionality to the primary alcohol. A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). pearson.comharvard.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

A general procedure for this reduction would involve:

Dissolving methyl 5-cyano-1H-indole-2-carboxylate in dry THF under an inert atmosphere.

Slowly adding a solution of LiAlH₄ in THF at a reduced temperature (e.g., 0 °C).

Stirring the reaction mixture at room temperature until the starting material is consumed.

Quenching the reaction carefully with water or an aqueous acid solution to decompose the excess hydride and the aluminum salts.

Extracting the product with an organic solvent and purifying it, for example, by column chromatography.

Route 2: Via Reduction of 2-formyl-1H-indole-5-carbonitrile

This pathway begins with the synthesis of 2-formyl-1H-indole-5-carbonitrile . This can be achieved through various methods, including the Vilsmeier-Haack reaction on 5-cyanoindole or the oxidation of the corresponding 2-methylindole (B41428) derivative.

The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent than LiAlH₄ and is often suitable for this purpose. scispace.comkhanacademy.org The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. nih.gov

A general procedure for this reduction would be:

Dissolving 2-formyl-1H-indole-5-carbonitrile in methanol or ethanol.

Adding NaBH₄ portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

Monitoring the reaction by techniques like thin-layer chromatography (TLC).

Once the reaction is complete, quenching it with water or a dilute acid.

Extracting the product and purifying it as necessary.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

For the reduction of methyl 5-cyano-1H-indole-2-carboxylate , LiAlH₄ is a potent choice, but its lack of selectivity can be a drawback. harvard.edu Over-reduction of the nitrile group to an amine is a possible side reaction. To mitigate this, careful control of stoichiometry and temperature is crucial. Alternative, milder reducing agents like lithium borohydride (LiBH₄) could be explored, which are known to selectively reduce esters in the presence of other functional groups like nitriles. harvard.edu

Catalytic hydrogenation is another option for the reduction of the ester. However, hydrogenation of the indole ring itself is a known competing reaction. clockss.orgnih.gov The choice of catalyst (e.g., Pt/C, Ru-based catalysts), solvent, and hydrogen pressure can be optimized to favor the reduction of the ester over the indole ring. nih.govacs.org For instance, some studies have shown that N-acylation of the indole can deactivate the ring towards hydrogenation, allowing for selective reduction of other functional groups. clockss.org

For the reduction of 2-formyl-1H-indole-5-carbonitrile , NaBH₄ is generally a good choice due to its chemoselectivity for aldehydes over nitriles. rsc.org The reaction conditions are typically mild. To optimize the yield, factors such as the solvent system, temperature, and reaction time can be fine-tuned. The use of additives, such as cerium(III) chloride (Luche reduction), can sometimes enhance the selectivity and rate of aldehyde reduction.

Below is a comparative table of potential reduction methods for the precursors:

PrecursorReducing AgentTypical SolventAdvantagesPotential Disadvantages
methyl 5-cyano-1H-indole-2-carboxylateLiAlH₄THF, Diethyl etherPowerful, effective for ester reduction.Can also reduce the nitrile group; requires anhydrous conditions. pearson.comharvard.edu
methyl 5-cyano-1H-indole-2-carboxylateLiBH₄THF, Diethyl etherMilder than LiAlH₄, may offer better selectivity for the ester over the nitrile. harvard.eduSlower reaction times may be required.
methyl 5-cyano-1H-indole-2-carboxylateCatalytic Hydrogenation (e.g., Pt/C, H₂)Ethanol, Acetic AcidCan be a greener alternative to metal hydrides.Risk of indole ring hydrogenation; requires specialized equipment. nih.gov
2-formyl-1H-indole-5-carbonitrileNaBH₄Methanol, EthanolMild, selective for aldehydes, easy to handle. scispace.comkhanacademy.orgMay be slow for some substrates.
2-formyl-1H-indole-5-carbonitrileAmmonia (B1221849) Borane (B79455) (AB)WaterEnvironmentally benign, can be performed in water. rsc.orgMay require optimization for specific substrates.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies can be implemented.

For the construction of the indole core, microwave-assisted synthesis has been shown to accelerate reactions like the Leimgruber-Batcho synthesis, often leading to higher yields and cleaner products in shorter reaction times. rsc.org The use of more environmentally friendly solvents or even solvent-free conditions is another key aspect.

In the reduction step, replacing hazardous and pyrophoric reagents like LiAlH₄ with greener alternatives is a primary goal. Sodium borohydride is already a step in this direction due to its greater stability and ease of handling. scispace.com Even greener options are emerging, such as the use of ammonia borane in water, which has been shown to selectively reduce aldehydes and ketones. rsc.org

Biocatalysis offers another promising green alternative. Plant-based homogenates from vegetables like broccoli or cauliflower have been successfully used for the reduction of aromatic aldehydes to their corresponding alcohols in aqueous media under mild conditions. researchgate.net These methods leverage the enzymes present in the plant matter and avoid the need for metal catalysts or harsh reagents.

The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. For example, a one-pot conversion of a carboxylic acid to its thioester followed by reduction with sodium borohydride in an aqueous medium has been reported. rsc.orgresearchgate.net

Novel Synthetic Strategies for Accessing Advanced Intermediates and Substituted Analogues

Beyond the synthesis of the target molecule itself, there is growing interest in developing novel strategies to access a diverse range of substituted analogues for applications in drug discovery and materials science.

Diversity-Oriented Synthesis (DOS) is a powerful approach for generating libraries of structurally diverse small molecules. This can be applied to the indole scaffold to create a wide array of analogues of this compound. For example, by varying the starting materials in a multicomponent reaction, such as the one described for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, a library of related compounds can be rapidly assembled. mdpi.com

Late-Stage Functionalization is another important strategy. This involves introducing new functional groups into a pre-existing indole core. For instance, cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be used to introduce various substituents at different positions of the indole ring, starting from a halogenated derivative. nih.gov

The development of novel catalytic systems also plays a crucial role. For example, ruthenium and gold catalysts have been used for the addition of indole-2-carboxylic acid to alkynes, leading to the formation of novel enol esters which can serve as versatile intermediates for further transformations. mdpi.com These advanced strategies provide the tools to explore the chemical space around this compound and to develop new compounds with tailored properties.

Chemical Reactivity and Strategic Derivatization of 2 Hydroxymethyl 1h Indole 5 Carbonitrile

Functional Group Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position is a versatile handle for various functional group interconversions. Its primary alcohol nature allows for oxidation, etherification, esterification, and conversion to other functionalities.

Oxidation: The primary alcohol can be selectively oxidized to afford either the corresponding aldehyde, 2-formyl-1H-indole-5-carbonitrile, or the carboxylic acid, 1H-indole-2-carboxylic acid-5-carbonitrile. The choice of oxidant and reaction conditions dictates the outcome. Milder reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically employed for the synthesis of the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would lead to the carboxylic acid.

Etherification and Esterification: The hydroxyl group can readily undergo Williamson ether synthesis with alkyl halides in the presence of a base (e.g., NaH) to yield various ethers. Similarly, esterification with acyl chlorides or carboxylic anhydrides under basic conditions, or with carboxylic acids under acidic catalysis (Fischer esterification), provides the corresponding esters. These reactions are fundamental for modifying the steric and electronic properties of the C2 substituent.

Conversion to Halomethyl and Aminomethyl Derivatives: The hydroxymethyl group can be converted into a more reactive leaving group, such as a halomethyl group (e.g., chloromethyl or bromomethyl), by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These intermediates are valuable precursors for subsequent nucleophilic substitution reactions, for instance, with amines to introduce aminomethyl functionalities.

Reaction Type Reagent(s) Product
Oxidation (to aldehyde)MnO₂, PCC2-Formyl-1H-indole-5-carbonitrile
Oxidation (to acid)KMnO₄, Jones reagent1H-Indole-2-carboxylic acid-5-carbonitrile
EtherificationAlkyl halide, NaH2-(Alkoxymethyl)-1H-indole-5-carbonitrile
EsterificationAcyl chloride, pyridine (B92270)2-(Acyloxymethyl)-1H-indole-5-carbonitrile
HalogenationSOCl₂, PBr₃2-(Halomethyl)-1H-indole-5-carbonitrile

Modifications and Substitutions at the Indole (B1671886) Nitrogen (N1-Functionalization)

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. N1-alkylation, acylation, and arylation are common strategies to introduce substituents that can modulate the biological activity and physicochemical properties of the molecule.

N-Alkylation: The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding indolide anion. nih.govrsc.org This anion is a potent nucleophile and reacts efficiently with various alkylating agents, including alkyl halides and sulfates, to furnish N1-alkylated derivatives. rsc.orgyoutube.comrsc.org

N-Acylation: The introduction of an acyl group at the N1 position can be achieved by reacting the indole with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This modification is often used to protect the indole nitrogen or to introduce specific functionalities.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, can be employed for the N-arylation of the indole ring with aryl halides or boronic acids. evitachem.com These methods provide access to a broad range of N-aryl indole derivatives.

Reaction Type Reagent(s) Product
N-AlkylationAlkyl halide, NaH/DMF1-Alkyl-2-(hydroxymethyl)-1H-indole-5-carbonitrile
N-AcylationAcyl chloride, Pyridine1-Acyl-2-(hydroxymethyl)-1H-indole-5-carbonitrile
N-ArylationAryl halide, Pd or Cu catalyst1-Aryl-2-(hydroxymethyl)-1H-indole-5-carbonitrile

Chemical Transformations of the Carbonitrile Group (C5-Modification)

The carbonitrile group at the C5 position offers a rich platform for chemical modifications, allowing for its conversion into other important functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(hydroxymethyl)-1H-indole-5-carboxylic acid. youtube.com Partial hydrolysis to the amide, 2-(hydroxymethyl)-1H-indole-5-carboxamide, can also be achieved under controlled conditions. youtube.com

Reduction: The carbonitrile can be reduced to a primary amine, [2-(hydroxymethyl)-1H-indol-5-yl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a key entry point for the introduction of further diversity.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, for example, with sodium azide (B81097) (NaN₃) and a Lewis acid to form a tetrazole ring, yielding 5-(1H-tetrazol-5-yl)-2-(hydroxymethyl)-1H-indole.

Reaction Type Reagent(s) Product
Hydrolysis (to acid)H₃O⁺ or OH⁻, heat2-(Hydroxymethyl)-1H-indole-5-carboxylic acid
Hydrolysis (to amide)H₂O₂, base2-(Hydroxymethyl)-1H-indole-5-carboxamide
Reduction (to amine)LiAlH₄, THF[2-(Hydroxymethyl)-1H-indol-5-yl]methanamine
Cycloaddition (to tetrazole)NaN₃, Lewis acid5-(1H-Tetrazol-5-yl)-2-(hydroxymethyl)-1H-indole

Regioselective Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring System

Indole is a π-excessive heterocycle, making it highly susceptible to electrophilic attack, preferentially at the C3 position. niscpr.res.in The existing substituents on 2-(hydroxymethyl)-1H-indole-5-carbonitrile will influence the regioselectivity of further substitutions.

Electrophilic Substitution: Due to the strong directing effect of the indole nitrogen, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the C3 position. niscpr.res.innih.govuni-muenchen.de The presence of the electron-withdrawing carbonitrile group at C5 may slightly deactivate the benzene (B151609) portion of the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the carbonitrile group can facilitate nucleophilic aromatic substitution (SNAAr) on the benzene ring, particularly at positions ortho and para to the cyano group (C4 and C6), should a suitable leaving group be present at one of these positions.

Application of Tandem and Multicomponent Reactions for Scaffold Diversification

The functional groups present in this compound can participate in tandem or multicomponent reactions (MCRs) to rapidly build molecular complexity. For instance, the indole core can act as a nucleophile in Pictet-Spengler-type reactions if the hydroxymethyl group is first oxidized to the aldehyde. MCRs involving indoles, aldehydes, and other components are well-established for the synthesis of complex heterocyclic systems. openmedicinalchemistryjournal.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives can be achieved through several strategies. Asymmetric synthesis can be employed from the outset to construct the chiral indole scaffold. Alternatively, the racemic this compound can be resolved into its constituent enantiomers, for example, by forming diastereomeric esters with a chiral acid followed by separation. Furthermore, the hydroxymethyl group can be a site for stereoselective reactions, such as enzyme-catalyzed transesterification, to generate chiral products. The development of catalytic asymmetric methods for the dearomatization of indoles also presents a powerful approach to creating chiral indoline (B122111) structures from this scaffold. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Hydroxymethyl 1h Indole 5 Carbonitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(hydroxymethyl)-1H-indole-5-carbonitrile, both ¹H and ¹³C NMR spectroscopy provide critical information for confirming its constitution and differentiating it from potential isomers.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities (splitting patterns), and integration of the signals for each proton are diagnostic. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the aromatic ring will exhibit characteristic splitting patterns. For instance, the H-4 and H-6 protons would likely appear as doublets, and the H-7 proton as a singlet or a narrow doublet, with their exact chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating effect of the indole nitrogen. The hydroxymethyl group at the C-2 position would present as a singlet for the CH₂ group and a broad singlet for the OH proton, which can be exchanged with D₂O.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the indole ring will resonate in the aromatic region (typically 100-140 ppm), with their specific shifts influenced by the substituents. The carbon of the hydroxymethyl group (CH₂OH) would appear in the aliphatic region, generally between 50-70 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar indole derivatives and may vary from experimental values.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H>10 (broad singlet)-
C2-~140
C3~6.5 (singlet)~102
C3a-~128
C4~7.8 (doublet)~125
C5-~105
C6~7.4 (doublet)~127
C7~8.0 (singlet)~120
C7a-~136
-CH₂OH~4.8 (singlet)~58
-CH₂OHVariable (broad singlet)-
-C≡N-~119

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₈N₂O), high-resolution mass spectrometry (HRMS) can be used to verify its molecular formula by providing a highly accurate mass measurement of the molecular ion. myskinrecipes.com The monoisotopic mass of this compound is 172.0637 g/mol . myskinrecipes.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 172. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) to give a prominent fragment ion at m/z 141. Another characteristic fragmentation could be the loss of a hydrogen cyanide molecule (-HCN, 27 Da) from the indole ring or the nitrile group. The analysis of these fragmentation patterns helps to confirm the presence of the key functional groups and their arrangement within the molecule.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Description
172[C₁₀H₈N₂O]⁺Molecular Ion (M⁺)
141[C₉H₅N₂]⁺Loss of the hydroxymethyl radical (•CH₂OH)
114[C₈H₄N]⁺Subsequent loss of HCN from the m/z 141 fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the N-H stretching vibration of the indole ring and the O-H stretching of the hydroxymethyl group. researchgate.net The C≡N stretching vibration of the nitrile group would appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophoric indole system. The indole ring system typically displays two main absorption bands. researchgate.netnist.gov The first, often referred to as the ¹Lₐ band, appears around 260-270 nm, while the second, the ¹Lₑ band, is observed at shorter wavelengths, around 210-220 nm. researchgate.net The presence of the nitrile and hydroxymethyl substituents on the indole ring may cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima.

Table 3: Characteristic IR and UV-Vis Data for this compound

Spectroscopic Technique Functional Group/Transition Expected Absorption Region
Infrared (IR)N-H and O-H stretching3200-3500 cm⁻¹ (broad)
Infrared (IR)Aromatic C-H stretching~3100-3000 cm⁻¹
Infrared (IR)C≡N stretching~2230 cm⁻¹ (sharp)
Infrared (IR)Aromatic C=C stretching~1600-1450 cm⁻¹
Ultraviolet-Visible (UV-Vis)¹Lₐ band (π → π)~260-275 nm
Ultraviolet-Visible (UV-Vis)¹Lₑ band (π → π)~210-225 nm

X-ray Crystallography for Elucidating Solid-State Structures and Conformational Analysis of Derivatives

For instance, a crystallographic study would reveal the planarity of the indole ring and the orientation of the hydroxymethyl and carbonitrile substituents relative to the ring. It would also elucidate the hydrogen bonding network formed by the N-H and O-H groups, which can significantly influence the physical properties of the compound. Furthermore, X-ray crystallography is crucial for identifying and characterizing different polymorphic forms of the compound, which may exhibit distinct physical properties. nih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile and thermally labile compounds like many indole derivatives. sielc.com For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape. sielc.com Detection is commonly achieved using a UV detector set at one of the absorption maxima of the indole chromophore. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful separation technique, particularly for volatile and thermally stable compounds. notulaebotanicae.ronotulaebotanicae.ro While the hydroxymethyl group in this compound might require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis, this method can provide excellent separation and identification of impurities. mdpi.com The choice of the GC column (e.g., a non-polar or medium-polarity column) and the temperature program are critical parameters for achieving good separation. notulaebotanicae.ro

Table 4: Typical Chromatographic Conditions for the Analysis of Indole Derivatives

Method Typical Column Typical Mobile Phase/Carrier Gas Common Detector
HPLCReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water or Methanol/Water gradientUV-Vis (e.g., at 220 nm or 270 nm)
GCCapillary column (e.g., HP-5MS, 30 m x 0.25 mm)HeliumMass Spectrometer (MS) or Flame Ionization Detector (FID)

Computational Chemistry and Theoretical Investigations of 2 Hydroxymethyl 1h Indole 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO evaluation)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. irjweb.comnih.gov These calculations are fundamental for understanding the intrinsic properties of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, DFT calculations would typically be performed using a basis set such as B3LYP/6-311++G(d,p) to obtain an optimized molecular geometry and the energies of the frontier molecular orbitals. irjweb.comresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). irjweb.com These parameters provide a quantitative measure of the molecule's reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms and the cyano group, indicating susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Parameter Hypothetical Value Significance
EHOMO -6.5 eV Indicates electron-donating ability
ELUMO -1.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.7 eV Reflects chemical reactivity and stability
Chemical Hardness (η) 2.35 eV Measures resistance to change in electron distribution
Chemical Potential (µ) -4.15 eV Represents the escaping tendency of electrons
Electrophilicity Index (ω) 3.67 eV Quantifies the ability to accept electrons

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Molecular Docking Simulations to Predict Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. espublisher.com For this compound, docking simulations could be used to explore its potential as an inhibitor for various enzymes or as a ligand for different receptors. Indole (B1671886) derivatives have been studied as inhibitors of targets such as dihydrofolate reductase, Pim-1 kinase, and the IDO1 enzyme. espublisher.comtandfonline.comnih.govtandfonline.com

The process involves preparing the 3D structure of the target protein and the ligand. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a binding score for each pose. This score, often expressed as binding energy (in kcal/mol), estimates the binding affinity. Lower binding energies indicate more favorable interactions.

A hypothetical docking study of this compound against a protein kinase could reveal key interactions. The indole nitrogen might act as a hydrogen bond donor, the hydroxyl group could form hydrogen bonds with amino acid residues, and the nitrile group could engage in polar interactions. The aromatic indole ring can also form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

Parameter Value Details
Binding Energy -8.5 kcal/mol Suggests strong binding affinity
Hydrogen Bonds 3 With residues SER12, LYS45, ASP98
Hydrophobic Interactions 4 With residues VAL20, LEU75, PHE80
Key Interacting Residues SER12, LYS45, PHE80 Crucial for stabilizing the ligand-receptor complex

Note: This data is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability Analyses

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. tandfonline.com This technique can be used to assess the conformational landscape of this compound and to evaluate the stability of its potential complexes with biological targets, as identified through molecular docking. tandfonline.comtandfonline.com

An MD simulation of this compound in a solvent (e.g., water) would reveal its conformational preferences. The simulation would track the movement of each atom over a period of nanoseconds, allowing for the analysis of dihedral angles and the identification of low-energy conformations. For this molecule, the primary flexibility would be the rotation around the C2-CH2OH bond.

When applied to a ligand-protein complex, MD simulations can validate the docking results by assessing the stability of the predicted binding pose. tandfonline.com Key metrics to analyze include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Binding free energy calculations, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can also be performed on the MD trajectory to provide a more accurate estimation of binding affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built using a dataset of compounds with known activities or properties and are used to predict these values for new, untested molecules.

To develop a QSAR model for a series of indole derivatives including this compound, one would first calculate a variety of molecular descriptors. These descriptors can be electronic (e.g., from DFT), topological, or physicochemical in nature. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC50 values). nih.gov

A hypothetical QSAR model for the anti-proliferative activity of indole derivatives might take the form: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Once a statistically robust and validated QSAR model is developed, it could be used to predict the anti-proliferative activity of this compound based on its calculated descriptor values. This predictive capability is highly valuable in prioritizing compounds for synthesis and experimental testing. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult or impossible to observe experimentally. nih.gov For this compound, theoretical methods can be employed to study its synthesis or its reactivity in various chemical transformations.

For instance, the synthesis of the indole scaffold itself can be studied computationally. The Fischer indole synthesis, a classic method for forming indoles, involves a complex reaction cascade including the formation of a hydrazone, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and aromatization. wikipedia.org DFT calculations can be used to map the potential energy surface of these reaction steps, identifying the transition state structures and calculating the activation energies for each step. This provides a detailed understanding of the reaction kinetics and thermodynamics.

Similarly, the reactivity of the functional groups on this compound can be investigated. For example, computational studies could model the oxidation of the hydroxymethyl group or nucleophilic addition to the nitrile group, providing insights into the most likely reaction pathways and the stability of the resulting products. These studies are crucial for designing efficient synthetic routes and for predicting potential metabolic pathways of the compound. nih.gov

Biological Activities and Pharmacological Evaluation of 2 Hydroxymethyl 1h Indole 5 Carbonitrile and Its Derivatives

Comprehensive Analysis of Diverse Biological Activities Reported for Indole (B1671886) Derivatives

The indole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a vast array of biological activities. researchgate.netmdpi.com This broad spectrum of activity is due to the indole ring's ability to mimic peptide structures and bind to various enzymes and receptors within the body. researchgate.net The inherent properties of the indole scaffold, such as good oral bioavailability and metabolic stability, make it an attractive starting point for drug development. mdpi.com

A summary of the diverse pharmacological activities attributed to various indole derivatives is presented below:

Anticancer: This is one of the most extensively studied activities of indole derivatives. nih.govresearchgate.net Compounds like vincristine (B1662923) and vinblastine (B1199706) are well-established anticancer drugs. nih.gov Newer synthetic derivatives have shown promise by targeting tubulin polymerization, protein kinases (like EGFR, VEGFR, and BRAF), and inducing apoptosis. mdpi.comnih.gov

Antiviral: Indole derivatives have been investigated for their antiviral properties, including against HIV and SARS-CoV-2. mdpi.comresearchgate.net Delavirdine is an example of an indole-based anti-HIV drug. nih.gov Some derivatives may act by inhibiting viral enzymes like the main protease (Mpro). mdpi.com

Anti-inflammatory: The anti-inflammatory potential of indole compounds is well-documented, with indomethacin (B1671933) being a classic example of a nonsteroidal anti-inflammatory drug (NSAID). mdpi.comnih.gov The mechanism often involves the modulation of inflammatory pathways such as COX-2. mdpi.com

Antimicrobial: The indole scaffold is present in compounds showing potent activity against a range of microbial pathogens, including bacteria and fungi. researchgate.netechemi.com They can act by disrupting bacterial membranes and inhibiting biofilm formation. mdpi.com

Antitubercular: Researchers have explored indole derivatives for their activity against Mycobacterium tuberculosis. nih.govcdhfinechemical.com Some compounds have shown potent inhibition of this bacterium, including multi-drug resistant strains, by targeting enzymes like DNA gyrase. researchgate.netcdhfinechemical.com

Antioxidant: Certain indole derivatives, particularly those with phenolic hydroxyl groups, exhibit antioxidant properties. mdpi.com This activity can contribute to their therapeutic effects in various diseases.

Other Activities: The pharmacological scope of indole derivatives also extends to antidiabetic, antimalarial, and anticholinesterase activities, among others. nih.govresearchgate.net For instance, some spiroindolone compounds are being investigated as potent antimalarial agents. researchgate.net

Specific Biological Profiles of 2-(hydroxymethyl)-1H-indole-5-carbonitrile and Closely Related Analogues

As of this writing, there is no publicly available research detailing the specific biological or pharmacological profile of This compound . Information on this compound is primarily limited to its chemical properties and availability from commercial suppliers. sigmaaldrich.commyskinrecipes.com

However, the antiproliferative potential of closely related indole analogues has been a subject of extensive research. The indole-5-carbonitrile and indole-2-carboxamide scaffolds, which are structurally related to the target compound, have been incorporated into molecules designed as potent anticancer agents.

For example, a series of indole-2-carboxamide derivatives demonstrated significant antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against various cancer cell lines. One of the most potent compounds in this series, Va (R1 = H, R2 = Cl, X = NH), had a GI50 value of 26 nM and was more potent than the reference drug erlotinib. These compounds were found to exert their effects by inhibiting key proteins involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2.

Another study on 5-chloro-indole-2-carboxylate derivatives also reported potent antiproliferative effects. nih.gov Compound 3e (R = m-piperidin-1-yl) was identified as the most potent derivative with a GI50 of 29 nM, which was superior to erlotinib. nih.gov These findings underscore the importance of the indole core in designing new anticancer agents and suggest that derivatives of this compound could warrant investigation for similar activities.

Table 1: Antiproliferative Activity of Selected Indole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

Compound Cancer Cell Line(s) Reported Activity (IC50/GI50) Target(s) Reference
Compound Va Multiple 26 nM (GI50) EGFR, BRAFV600E, VEGFR-2
Compound 3e Panc-1, MCF-7, A-549 29 nM (GI50) EGFR, BRAFV600E nih.gov
Compound 10b A549, K562 12.0 nM, 10 nM (IC50) EGFR, p53-MDM2 tandfonline.com
Compound 12 Multiple 0.22-1.80 µM (IC50) Tubulin Polymerization nih.gov
Compound 4 HT29, HeLa, MCF7 0.96 µM, 1.87 µM, 0.84 µM (IC50) Not specified nih.gov

Design and Execution of In Vitro Bioassays for Activity Screening and Potency Determination

The initial evaluation of new synthetic compounds like indole derivatives relies heavily on a battery of in vitro bioassays. These assays are designed to screen for biological activity, determine potency (e.g., IC50 or GI50 values), and elucidate the mechanism of action.

A common first step is to assess the general cytotoxicity or antiproliferative activity of the compounds against a panel of human cancer cell lines. nih.gov The MTT assay is a widely used colorimetric assay for this purpose. mdpi.comnih.gov It measures the metabolic activity of cells, which corresponds to the number of viable cells, thus allowing for the calculation of growth inhibition.

Once promising compounds are identified, more specific assays are employed to determine their molecular targets. For anticancer drug discovery, these often include:

Kinase Inhibition Assays: Since many cancers are driven by overactive protein kinases, assays to measure the inhibition of specific kinases like EGFR, VEGFR, and BRAF are crucial. nih.gov These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Tubulin Polymerization Assays: For compounds designed to disrupt the cytoskeleton, in vitro tubulin polymerization assays are used. nih.gov These assays measure the assembly of purified tubulin into microtubules and can determine if a compound inhibits this process, similar to the action of Vinca alkaloids. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). nih.govtandfonline.com This can reveal if a compound causes cell cycle arrest at a specific checkpoint, which is a common mechanism for anticancer drugs.

Apoptosis Assays: To confirm if a compound induces programmed cell death (apoptosis), various assays are used. These can include measuring the levels of key apoptosis-related proteins like caspases (e.g., caspase-3) and members of the Bcl-2 family. mdpi.comresearchgate.net

Preclinical In Vivo Efficacy Studies of Promising this compound Derivatives

There are no published preclinical in vivo efficacy studies for This compound or its direct derivatives. Such studies are typically conducted only after a compound has shown significant promise in in vitro assays.

However, preclinical in vivo studies on other indole derivatives have demonstrated their potential as anticancer agents in animal models. mdpi.comresearchgate.net Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor efficacy of new compounds. mdpi.commdpi.com

For instance:

Sunitinib, an approved indole-derivative drug, showed a direct antiproliferative effect and prolonged survival in a glioblastoma (GBM) mouse model, despite limited brain penetration. nih.gov

Another indole derivative, 53 , was tested in an HCT-116 (colorectal cancer) xenograft mouse model and showed superior antitumor efficacy compared to the standard chemotherapy drug taxol, reducing tumor growth by up to 73.4%. mdpi.com

These examples highlight the pathway from in vitro promise to in vivo validation for indole-based compounds and suggest a potential route for future research on promising derivatives of this compound, should they be identified.

Toxicity and Safety Profiling of Synthetic this compound Compounds

No specific toxicity or safety data has been published for This compound . The safety profiling of a new chemical entity is a critical step in drug development. This process involves a range of studies to identify potential adverse effects.

For closely related compounds, some safety information is available. The Material Safety Data Sheet (MSDS) for indole-5-carbonitrile , which lacks the hydroxymethyl group, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. echemi.comcdhfinechemical.com Recommended safety precautions include avoiding contact with skin and eyes and using personal protective equipment like gloves and eye shields. cdhfinechemical.com

More extensive toxicology studies have been conducted on other indole derivatives. For example, the National Toxicology Program (NTP) performed detailed toxicology and carcinogenesis studies on indole-3-carbinol (B1674136) , a naturally occurring indole found in cruciferous vegetables. nih.gov In these 2-year gavage studies in rodents, indole-3-carbinol was linked to an increased incidence of hepatocellular adenoma and carcinoma in male mice and uterine neoplasms in female rats at high doses. nih.gov It also showed potential as a reproductive toxicant in female rats at high concentrations. nih.gov

Conversely, some newer synthetic indole derivatives have been developed with improved safety profiles. Compound 53 , which was effective in a colorectal cancer model, exhibited good tolerability with no signs of major organ toxicity in mice. mdpi.com Similarly, in vitro cytotoxicity tests on some indole derivatives showed they were significantly less toxic to normal human cell lines compared to cancer cell lines, indicating a favorable preliminary safety profile. nih.gov

This highlights that while the indole scaffold is a promising base for drug discovery, each new derivative requires a thorough and specific toxicological evaluation to ensure its safety for potential therapeutic use.

Molecular Mechanisms of Action and Biological Target Identification for 2 Hydroxymethyl 1h Indole 5 Carbonitrile

Elucidation of Specific Receptor-Ligand Interactions (e.g., nuclear receptors, selective receptor modulators)

Currently, there are no published studies that specifically detail the receptor-ligand interactions of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. However, the indole (B1671886) scaffold is a well-established pharmacophore known to interact with a multitude of receptors. ijpsr.com For instance, indole amides have been developed as potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in inflammatory responses. nih.gov

Additionally, indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These compounds can enhance or inhibit the binding and signaling of endogenous ligands, demonstrating the nuanced interactions the indole core can facilitate. The substitutions on the indole ring play a critical role in defining receptor affinity and selectivity. The hydroxymethyl and carbonitrile groups on this compound would be expected to significantly influence its binding properties to various receptors, potentially including serotonin (B10506), dopamine, or melatonin (B1676174) receptors, which are known to bind indole-containing ligands. mdpi.com

Table 1: Examples of Receptor-Ligand Interactions of Structurally Related Indole Compounds This table presents data for structurally related compounds, not for this compound itself.

Compound ClassReceptor TargetInteraction TypeObserved EffectReference
Indole Amide DerivativesCRTH2 ReceptorAntagonistInhibition of prostaglandin (B15479496) D2-mediated signaling nih.gov
Indole-2-carboxamidesCannabinoid CB1 ReceptorAllosteric ModulatorModulation of agonist binding and signaling nih.gov
Ergot Alkaloids (Indole-based)Serotonin and Dopamine ReceptorsAgonistVasoconstriction and antimigraine effects mdpi.com

Investigation of Enzyme Inhibition or Activation Mechanisms

While specific enzyme inhibition or activation data for this compound is not available, the indole nucleus is a frequent component of enzyme inhibitors. The carbonitrile group, in particular, is a key feature in many enzyme inhibitors. For example, indole-5,6-dicarbonitrile derivatives have been shown to be potent, reversible, and competitive inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. nih.gov The nitrile groups are thought to play a role in the binding and inhibitory activity.

Furthermore, indole derivatives are prevalent as inhibitors of various protein kinases, which are critical regulators of cellular processes. mdpi.com The oxindole (B195798) (an oxidized derivative of indole) core is found in several multi-kinase inhibitors used in oncology. nih.gov Indole-based compounds have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The hydroxymethyl group at the 2-position could potentially interact with the active site of enzymes, contributing to binding affinity and specificity.

Table 2: Enzyme Inhibition by Structurally Related Indole Compounds This table presents data for structurally related compounds, not for this compound itself.

CompoundEnzyme TargetInhibition (IC50)MechanismReference
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014 µMReversible, Competitive nih.gov
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017 µMReversible, Competitive nih.gov
A novel N-methylsulfonyl-indole derivative (Compound 5d)COX-2Potent InhibitionDual COX-2/5-LOX inhibitor nih.gov

Analysis of Cellular Pathway Modulation and Signaling Cascade Effects

Direct studies on how this compound modulates cellular pathways are absent from the literature. However, based on the known activities of similar compounds, it is plausible that it could influence several key signaling cascades. For instance, by inhibiting protein kinases, indole derivatives can affect pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. mdpi.com The indole-3-carbinol (B1674136), a related natural product, is known to modulate the Akt signaling pathway. ijpsr.com

Furthermore, indole itself has been identified as a signaling molecule in bacteria, where it can regulate processes like biofilm formation and virulence by impacting specific signaling cascades. nih.govnih.gov In mammalian cells, the diverse interactions of indole derivatives with receptors and enzymes suggest that they could modulate a wide range of signaling pathways, including those related to inflammation, cell cycle progression, and apoptosis. mdpi.com

Studies on Gene Expression Regulation and Epigenetic Influences

There is no specific information regarding the effects of this compound on gene expression or epigenetic mechanisms. However, indole and its derivatives have been shown to influence gene expression. In bacteria such as Vibrio cholerae, indole can act as an extracellular signal that activates the expression of genes involved in polysaccharide production, a key component of biofilms. nih.govnih.gov This regulation is coordinated through transcription factors like sigma-54.

In mammalian systems, the ability of indole compounds to interact with nuclear receptors suggests a potential for direct regulation of gene expression. For example, indole-3-carbinol and its metabolites can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses. The structural features of this compound make it a candidate for interacting with such regulatory proteins, thereby influencing gene transcription.

Identification and Validation of Molecular Biomarkers for Compound Efficacy

The identification of molecular biomarkers is contingent on understanding the primary mechanism of action of a compound. As the specific biological targets of this compound are yet to be determined, no specific biomarkers for its efficacy have been validated.

Hypothetically, if this compound were to act as a kinase inhibitor, potential biomarkers could include the phosphorylation status of its target kinase or downstream substrates. If it were to function as a modulator of a specific nuclear receptor, changes in the expression levels of target genes could serve as biomarkers. For example, if it were found to inhibit MAO, levels of neurotransmitters or their metabolites in plasma or cerebrospinal fluid could be monitored. The discovery of such biomarkers would require extensive preclinical and clinical investigation following the initial identification of the compound's primary biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hydroxymethyl 1h Indole 5 Carbonitrile

Impact of Modifications at the Hydroxymethyl Group on Biological Efficacy and Selectivity

The primary alcohol of the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, which can be pivotal for anchoring the ligand within a receptor's binding pocket. Altering this group can probe the nature of this interaction. For instance, converting the alcohol to a methyl ether (-CH₂OCH₃) or an ester (-CH₂OC(O)R) would eliminate its hydrogen bond donating ability while modifying its size and lipophilicity. If a significant loss of activity is observed upon this change, it would suggest a crucial role for the hydroxyl proton in binding. Conversely, if activity is maintained or enhanced, it may indicate that the oxygen atom acts primarily as a hydrogen bond acceptor or that increased lipophilicity is favorable.

In a study of indole-2-carboxamides with antiproliferative properties, a compound with a hydroxymethyl group at the C3 position (a related but different scaffold) was found to be less potent than analogues with smaller or more lipophilic groups like hydrogen or methoxyvinyl. This suggests that for that particular target, the hydroxymethyl group might not be optimal for activity. nih.gov

Table 1: Hypothetical modifications of the 2-hydroxymethyl group and their potential impact on activity.

ModificationPotential Effect on InteractionExpected Impact on Biological Activity
-CH₃ (Methyl)Loss of hydrogen bonding capability, increased lipophilicity.Dependent on the importance of hydrogen bonding at the active site.
-CHO (Aldehyde)Hydrogen bond acceptor, potential for covalent bond formation.Could increase potency if a reactive cysteine or lysine (B10760008) is nearby.
-COOH (Carboxylic Acid)Strong hydrogen bond donor/acceptor, introduces a negative charge.May enhance binding through ionic interactions or salt bridges.
-CH₂F (Fluoromethyl)Weak hydrogen bond acceptor, altered electronic properties.Can improve metabolic stability and membrane permeability.
-CH₂O-Alkyl (Ether)Hydrogen bond acceptor, increased lipophilicity and steric bulk.May enhance activity if the binding pocket has a corresponding lipophilic region.

Role of the Carbonitrile Moiety in Ligand Binding and Pharmacological Activity

The carbonitrile (-C≡N) group at the 5-position is a potent electron-withdrawing group and a linear, rigid structural element. Its presence can significantly influence the electronic properties of the indole (B1671886) ring and provide specific interactions with a biological target.

The nitrile group is a well-known pharmacophore that can act as a hydrogen bond acceptor through its nitrogen atom. In some cases, it can also participate in dipole-dipole or other non-covalent interactions. For instance, in the context of cannabinoid receptor 1 (CB1) agonists, the presence of a nitrile group has been shown to enhance affinity by interacting with specific residues in the receptor's binding pocket. mdpi.com The replacement of the 5-carbonitrile with other groups would clarify its role.

For example, substituting the cyano group with a nitro group (-NO₂), another strong electron-withdrawing group, could help determine if the primary role is electronic modulation of the indole ring. If activity is retained, it would point to the importance of the electron-withdrawing nature of the substituent. Conversely, replacement with a hydrogen atom or a methyl group would likely lead to a significant loss of potency if the cyano group is involved in a critical binding interaction.

Furthermore, the carbonitrile group can be a metabolic handle. While generally stable, it can be hydrolyzed by certain enzymes to a carboxamide (-CONH₂) or a carboxylic acid (-COOH). These metabolites would have drastically different physicochemical properties and biological activities.

Table 2: Comparison of different substituents at the 5-position of the indole ring and their potential effects.

SubstituentElectronic EffectPotential Interactions
-CN (Carbonitrile)Strong electron-withdrawingHydrogen bond acceptor, dipole interactions
-NO₂ (Nitro)Strong electron-withdrawingHydrogen bond acceptor
-Cl (Chloro)Weak electron-withdrawingHalogen bonding, hydrophobic interactions
-H (Hydrogen)NeutralMinimal interaction
-CH₃ (Methyl)Weak electron-donatingHydrophobic interactions
-CONH₂ (Carboxamide)Weak electron-withdrawingHydrogen bond donor and acceptor

The 5-cyano group is a key feature in many indole-based inhibitors of various enzymes, where it often occupies a specific pocket in the active site. mdpi.com

Influence of Substituents on the Indole Nitrogen (N1) on the Overall Pharmacological Profile

The nitrogen atom of the indole ring (N1) is a crucial site for modification, as the N-H group can act as a hydrogen bond donor. Substitution at this position can modulate the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Alkylation or arylation at the N1 position removes the hydrogen bond donating capacity of the indole N-H. This can be detrimental if this interaction is important for binding. However, it can also be beneficial by increasing lipophilicity, which may enhance cell permeability and oral bioavailability. Additionally, the substituent itself can form new, favorable interactions within the binding site.

In a study on indole-acrylonitrile derivatives with anticancer activity, it was found that introducing a methyl group at the N1 position led to compounds with greater or equivalent activity compared to their unsubstituted counterparts. mdpi.com This suggests that for those particular targets, the N-H hydrogen bond is not essential, and the added methyl group may contribute positively, perhaps by filling a small hydrophobic pocket.

Table 3: Potential effects of N1-substituents on the pharmacological profile.

N1-SubstituentPotential Effects
-H (unsubstituted)Hydrogen bond donor.
-CH₃ (Methyl)Increased lipophilicity, blocks H-bond donation.
-CH₂CH₃ (Ethyl)Further increased lipophilicity and steric bulk.
-BenzylSignificant increase in size and lipophilicity, potential for π-π stacking.
-ArylCan introduce a wide range of electronic and steric effects, potential for specific interactions.

The choice of substituent at the N1 position can also influence the metabolic stability of the compound by sterically hindering access to metabolic sites on the indole ring. The synthesis of N-alkylated indoles is a well-established area of medicinal chemistry, indicating the importance of this position for modulating activity. nih.govdepositolegale.it

Effects of Ring Substitutions on Potency, Efficacy, and Metabolic Stability

Introducing additional substituents on the benzene (B151609) portion of the indole ring (at positions 4, 6, or 7) can fine-tune the electronic and steric properties of the molecule, thereby affecting its potency, efficacy, and metabolic stability.

Metabolic stability is a critical aspect of drug design. For indole derivatives, oxidation of the indole ring is a common metabolic pathway. nih.gov Specifically, oxidation at the C3 position is a known route of degradation. nih.gov Introducing substituents can block these metabolic "hotspots." For example, placing a substituent at the 4, 6, or 7-position could sterically shield other parts of the molecule from metabolic enzymes.

In a series of indole derivatives developed as GPR40 agonists, substitutions on the aryl group at the C2 position showed that an ortho-bromo substituent resulted in the highest agonistic activity, suggesting that substituents at this position can act as more than just steric blockers and may be involved in direct receptor interactions. nih.gov

Table 4: Potential impact of additional ring substitutions.

PositionSubstituentPotential Effects
4-F, -ClCan influence pKa of N1-H, potential for halogen bonding.
6-OCH₃Electron-donating, can increase metabolic stability.
7-CH₃Increases lipophilicity, can provide favorable hydrophobic interactions.

Analysis of Conformational Preferences and Stereochemical Implications on Biological Action

While 2-(hydroxymethyl)-1H-indole-5-carbonitrile itself is an achiral molecule, its conformational flexibility and the potential for creating stereocenters through substitution are important considerations for its biological activity.

The primary source of conformational flexibility is the rotation around the C2-C(hydroxymethyl) bond. The preferred orientation of the hydroxymethyl group can be crucial for optimal interaction with a binding site. This conformation can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the indole N-H or the N1 substituent. Computational modeling and techniques like X-ray crystallography of related compounds can provide insights into these preferences. For instance, X-ray structures of related indole derivatives often show a near-perpendicular orientation of substituents relative to the indole plane, which can influence how they fit into a binding pocket. nih.govmdpi.com

Introducing a substituent on the methylene (B1212753) carbon of the hydroxymethyl group (e.g., -CH(OH)CH₃) would create a chiral center. The two enantiomers could have vastly different biological activities, as they would orient the substituents differently in three-dimensional space. It is a well-established principle in pharmacology that enantiomers can exhibit different potency, efficacy, and even different pharmacological actions.

Similarly, substitutions at other positions could lead to atropisomerism if rotation around a single bond is sufficiently hindered, creating stable, non-superimposable mirror images. While less common, this is a potential source of stereoisomerism in highly substituted biaryl systems.

Table 5: Stereochemical considerations for substituted analogs.

Chiral Center LocationExample ModificationPotential Biological Implication
α-carbon of 2-substituent-CH(OH)CH₃Enantiomers may exhibit different binding affinities and efficacies.
Indole ring (atropisomerism)Bulky substituents at adjacent positionsOne atropisomer may be significantly more active than the other.

Ultimately, the three-dimensional shape of the molecule is a key determinant of its biological activity, and understanding the conformational and stereochemical aspects is essential for designing potent and selective ligands.

Medicinal Chemistry Applications and Therapeutic Potential of 2 Hydroxymethyl 1h Indole 5 Carbonitrile

Rational Design and Synthesis of Novel Drug Candidates Utilizing the 2-(hydroxymethyl)-1H-indole-5-carbonitrile Scaffold

Rational drug design leverages the structural information of a biological target to design and synthesize molecules with high affinity and selectivity. nih.govmdpi.com The this compound scaffold offers several key features for such an approach. The indole (B1671886) ring itself serves as a versatile anchor, capable of forming hydrogen bonds, pi-stacking, and hydrophobic interactions with protein targets. nih.gov The nitrogen atom can act as a hydrogen bond donor, while the aromatic system can interact with aromatic residues in a binding pocket.

The substituents at the C2 and C5 positions provide specific vectors for tailoring activity and properties. The 2-(hydroxymethyl) group is a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor. This functionality is often exploited to enhance binding affinity and specificity. nih.gov The 5-carbonitrile group is a polar, electron-withdrawing group that can also participate in hydrogen bonding or dipole-dipole interactions. Furthermore, the nitrile group is a bioisostere for other functional groups and can be a precursor for the synthesis of other functionalities like amides or tetrazoles, expanding the chemical space for optimization. nih.gov

The synthesis of indole derivatives is well-established, with numerous methods available for modifying the core and its substituents. nih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck are commonly used to introduce a wide variety of substituents at different positions of the indole ring, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov Starting from the this compound core, medicinal chemists can design and synthesize libraries of analogues to optimize potency, selectivity, and pharmacokinetic profiles for a given therapeutic target.

Structural Feature Potential Role in Drug Design Example Interaction
Indole NH Hydrogen bond donorInteraction with backbone carbonyl of a protein
Aromatic Core Hydrophobic & π-stacking interactionsBinding to pockets lined with Phe, Tyr, Trp residues
C2-Hydroxymethyl Hydrogen bond donor/acceptorKey interaction with polar residues (e.g., Ser, Thr, Asp)
C5-Carbonitrile Hydrogen bond acceptor, dipole interactionsInteraction with polar or charged residues

Development of Prodrug Strategies for Enhanced Pharmacokinetic Properties and Targeted Delivery

A significant challenge in drug development is optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions in the body. frontiersin.orgmdpi.com This approach can overcome issues like poor solubility, low permeability, and rapid metabolism. mdpi.commdpi.com

The this compound scaffold is exceptionally well-suited for prodrug design due to the presence of the hydroxymethyl group. nih.govfrontiersin.org This alcohol functionality can be readily derivatized to form esters, carbonates, or ethers. These linkages are often designed to be cleaved by ubiquitous esterase enzymes in the plasma or specific tissues, releasing the active hydroxymethyl compound. frontiersin.org

Prodrug Moiety Attached to -CH₂OH group Potential Advantage Cleavage Mechanism
Pivaloyloxymethyl (POM) Forms a POM-etherIncreased cell permeabilityEsterases
Phosphate (B84403) Forms a phosphate esterIncreased water solubilityPhosphatases
Amino Acid Forms an amino acid esterPotential for active transport, increased solubilityEsterases
Dicarboxylic Acid Forms an ester linkageTargeting monocarboxylate transporters (MCT1)Esterases

Application of Co-crystallization and Fragment-Based Drug Discovery in Scaffold Optimization

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.govdrughunter.com FBDD involves screening libraries of small, low-complexity molecules ("fragments") to find weak but efficient binders to a biological target. nih.govnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. drugdiscoverychemistry.com

With a molecular weight of approximately 172.18 g/mol , this compound fits the profile of a typical fragment. myskinrecipes.com Its constituent parts—the indole, hydroxymethyl, and nitrile groups—represent common pharmacophoric features. An FBDD campaign could identify this molecule as a hit, binding weakly but efficiently to a target protein.

Co-crystallization is a critical tool in this process. By obtaining a crystal structure of the target protein in complex with the bound fragment, researchers can visualize the precise binding interactions. nih.gov This structural information is invaluable for the subsequent optimization phase. It reveals which parts of the fragment are essential for binding and identifies nearby pockets into which the fragment can be "grown" to increase affinity and selectivity. drugdiscoverychemistry.com For example, the crystal structure might show the hydroxymethyl group forming a key hydrogen bond, while the C5-nitrile points towards a solvent-exposed region, providing a vector for chemical elaboration without disrupting the core binding interactions.

Several methods can be employed for co-crystallization, including solvent evaporation, slurry conversion, and mechanochemical grinding. nih.gov The success of FBDD combined with structure-based design has led to the development of several marketed drugs. nih.gov

Exploration of Combination Therapies Involving this compound Derivatives

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for complex diseases like cancer and infectious diseases. This approach can lead to synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.

While specific combination therapies involving this compound have not been reported, the potential is significant given the broad biological activities of indole-based compounds. rsc.orgnih.gov For instance, many indole derivatives have been developed as inhibitors of protein kinases, cell cycle regulators, or epigenetic enzymes like EZH2. nih.gov

A hypothetical derivative of the this compound scaffold developed as, for example, a STAT3 inhibitor could be combined with standard-of-care chemotherapies. nih.gov The indole-based agent would target a specific signaling pathway crucial for tumor survival, while the cytotoxic agent would induce broader DNA damage or mitotic arrest. Such a combination could prevent the cancer cells from developing resistance to the targeted agent and result in a more durable therapeutic response. The design of such combination strategies requires a deep understanding of the underlying disease biology to identify synergistic targets and pathways.

Analysis of the Intellectual Property and Patent Landscape for Related Indole Compounds

The intellectual property (IP) landscape provides critical insights into the commercial and therapeutic interest in a particular chemical scaffold. A review of patents for related indole compounds reveals extensive research and development activity, underscoring their value in medicinal chemistry.

Patents frequently claim not just single compounds but broad classes of derivatives, often defined by a core structure and variable substituent positions (a Markush structure). For example, patents exist for 2-(aminopyrimidin-4-yl)-1H-indole-5-carboxylic acid derivatives, which are described as intermediates for manufacturing IκB kinase (IKK) inhibitors, highlighting the utility of the indole-5-substituent pattern for this target class. google.com Although the 5-carboxylic acid is different from the 5-carbonitrile, the patent demonstrates the industrial relevance of functional groups at this position for generating novel kinase inhibitors.

Similarly, extensive patenting has occurred around indole-based EZH2 inhibitors, where the indole core serves as a key structural element for achieving high potency. nih.gov The patent landscape for serotonin (B10506) receptor agonists also features numerous indole derivatives. nih.govnih.gov

Any new drug candidate derived from the this compound scaffold would need to be assessed for novelty and non-obviousness against this existing patent literature. The unique combination of the C2-hydroxymethyl and C5-carbonitrile substituents may offer a path to novel IP, particularly if this specific substitution pattern confers unexpected advantages in potency, selectivity, or pharmacokinetic properties for a given biological target.

Future Directions and Emerging Research Avenues for 2 Hydroxymethyl 1h Indole 5 Carbonitrile

Development of Advanced Analytical and Bioanalytical Techniques for Detection and Quantification

The ability to accurately detect and quantify a compound in complex biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. While standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry are specific, they can be labor-intensive and expensive. nih.gov Conversely, simpler colorimetric assays, such as those using Kovács reagent, often lack specificity and cannot be used for reliable quantification in complex samples. nih.gov

Future research will likely focus on creating more sensitive, rapid, and specific analytical methods. A significant area of development will be in high-throughput screening (HTS) compatible assays. These could involve novel fluorescent or luminescent probes that react specifically with the 2-(hydroxymethyl)-1H-indole-5-carbonitrile structure, allowing for rapid quantification in microplate formats. Another promising avenue is the development of electrochemical biosensors, which could offer real-time detection in various biological fluids. Furthermore, advancements in mass spectrometry, such as imaging mass spectrometry, could enable the visualization of the compound's distribution within tissues, providing unprecedented insight into its localization at the site of action. The hydroxylamine-based indole (B1671886) assay (HIA) represents a step toward a more specific and straightforward method for measuring indole, and future work could adapt such techniques for specific derivatives. nih.gov

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

Indole derivatives are renowned for their structural versatility, which allows them to interact with a wide array of biological targets, including protein kinases, tubulin, histone deacetylases (HDACs), and central nervous system receptors. tandfonline.comnih.gov This has led to their investigation in oncology, neurodegenerative diseases, and as antimicrobial and anti-inflammatory agents. tandfonline.comnih.gov For this compound, the existing functional groups—the hydroxymethyl at C2 and the nitrile at C5—provide handles for creating derivatives that can be tailored to new and underexplored biological targets.

Future research will move beyond well-established targets to explore novel biological pathways. One key area is the design of multi-target-directed ligands (MTDLs), where a single molecule is engineered to interact with multiple targets involved in a complex disease. nih.gov For instance, derivatives could be designed to simultaneously inhibit multiple oncogenic kinases (e.g., EGFR, VEGFR-2, BRAFV600E) or to combine kinase inhibition with anti-inflammatory activity. nih.govnih.gov The indole scaffold is particularly well-suited for this, as demonstrated by compounds designed to target pathways in Alzheimer's disease. nih.gov Uncharted therapeutic areas for indole derivatives could include metabolic disorders, rare genetic diseases, and targeting viral proteases, an area where indole compounds have already shown promise. nih.govfrontiersin.org The exploration of indole-based compounds as antitrypanosomal and antimalarial agents also highlights the potential for discovering novel mechanisms of action against infectious diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically accelerating the design-make-test-analyze cycle. ijirt.orgmednexus.org These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and generate novel molecular structures with desired characteristics. ijirt.orgacs.org

For this compound, AI and ML can be leveraged in several ways. Generative models, such as graph neural networks, can design vast virtual libraries of novel derivatives based on the core scaffold. astrazeneca.com These virtual compounds can then be screened in silico for predicted activity against specific targets, as well as for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. acs.org This process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. astrazeneca.com Furthermore, transfer learning, an ML strategy where knowledge gained from one task is applied to a related problem, can be used to improve predictive accuracy even when data on the specific indole derivative is limited. astrazeneca.com Explainable AI (XAI) is also emerging to provide transparency in these predictive models, helping chemists understand the structural features driving the predicted activity. ijirt.org

Table 1: Application of AI/ML in the Development of this compound Derivatives

Development StageAI/ML ApplicationObjectivePotential Impact
Lead Identification Virtual Screening & DockingIdentify derivatives with high binding affinity to novel targets. acs.orgAccelerates discovery of leads for new therapeutic areas.
Lead Optimization QSAR & Predictive ADMET ModelsOptimize derivatives for potency, selectivity, and drug-like properties. nih.govReduces late-stage attrition due to poor pharmacokinetics.
Novelty Generation Generative & De Novo DesignCreate entirely new molecular structures based on the indole scaffold. astrazeneca.comExpands patentable chemical space and explores innovative designs.
Mechanism of Action Target Prediction & Pathway AnalysisPredict potential biological targets and off-targets for a given derivative. acs.orgHelps elucidate the compound's mechanism and potential side effects.

Research on Scale-Up Synthesis and Process Development for Potential Pharmaceutical Applications

A novel compound's therapeutic potential can only be realized if it can be manufactured safely, efficiently, and economically on a large scale. nih.gov Research into the scale-up synthesis of this compound is therefore critical for its potential translation into a pharmaceutical product. While many methods exist for synthesizing functionalized indoles, they often require harsh conditions or expensive catalysts that are not amenable to large-scale production. mdpi.comnumberanalytics.com

Future research will focus on developing robust and scalable synthetic routes that are both cost-effective and environmentally friendly, aligning with the principles of green chemistry. numberanalytics.com Key areas of investigation include:

Novel Catalytic Systems: Exploring the use of earth-abundant metal catalysts or organocatalysts to replace expensive and toxic heavy metals like palladium. numberanalytics.com

Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing. Flow chemistry can offer superior control over reaction parameters, improved safety, and higher yields, making it ideal for pharmaceutical production.

Process Analytical Technology (PAT): Integrating real-time analytical monitoring into the manufacturing process to ensure consistent quality and optimize reaction conditions on the fly.

Reaction Condition Optimization: Utilizing design of experiments (DoE) and modeling to systematically optimize reaction conditions (temperature, pressure, solvent) for improved yield and purity. numberanalytics.com

Table 2: Comparison of Traditional vs. Future-Focused Synthetic Approaches

ParameterTraditional Batch SynthesisFuture Flow Synthesis
Catalysts Often relies on precious metals (e.g., Palladium). beilstein-journals.orgFocus on earth-abundant metals, organocatalysts, and biocatalysts. numberanalytics.com
Process Control Limited real-time control, potential for hotspots.Precise control over temperature, pressure, and mixing.
Scalability Scaling up can be challenging and non-linear. acs.orgScalable by running the process for longer durations ("scaling out").
Safety & Environment Larger volumes of hazardous reagents and solvents.Smaller reaction volumes, reduced waste, and inherently safer design. numberanalytics.com

Identification of Collaborative Research Opportunities and Interdisciplinary Studies in Indole Chemistry

The journey of a drug from concept to clinic is a complex endeavor that necessitates the integration of multiple scientific disciplines. numberanalytics.com Advancing the research on this compound will depend heavily on fostering collaborative and interdisciplinary studies.

Future progress will be driven by partnerships that bridge the gaps between different fields of expertise. Synthetic organic chemists who can create novel derivatives must collaborate with computational chemists to guide their designs using AI/ML. jsr.org These teams, in turn, need to work closely with pharmacologists and cell biologists to screen the synthesized compounds for biological activity and elucidate their mechanisms of action. Establishing consortia that include academic researchers, pharmaceutical industry experts, and clinicians can create a seamless pipeline from basic discovery to preclinical and eventually clinical development. Furthermore, initiatives promoting open data sharing and collaborative platforms will be crucial for aggregating knowledge and preventing the duplication of efforts, ultimately accelerating the entire field of indole-based drug discovery. jsr.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(hydroxymethyl)-1H-indole-5-carbonitrile?

  • Methodology :

  • Condensation Reactions : Reacting indole-5-carbonitrile derivatives with aldehydes in ethanol under reflux (e.g., benzaldehyde at 80°C for 4 hours), followed by purification via cold ethanol washes .

  • Functional Group Modifications : Oxidation of hydroxymethyl groups (e.g., using mild oxidizing agents like TEMPO) or reduction of nitriles to amines (e.g., catalytic hydrogenation with Pd/C) .

  • Hydrazone Formation : L-serinyl hydrazone derivatives can be synthesized by reacting intermediates with benzaldehydes in acetic acid, yielding products in 70–90% .

    • Data Table :
Reaction TypeReagents/ConditionsYield (%)Purification Method
CondensationEthanol, 80°C, 4h70–90Cold ethanol wash
OxidationTEMPO, NaOClN/AColumn chromatography

Q. How is this compound characterized post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Key peaks include aromatic protons (δ 7.0–8.0 ppm), hydroxymethyl protons (δ ~4.5 ppm), and nitrile carbon (δ ~115 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 318.1 for chloro-substituted analogs) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles (e.g., C-N bond ~1.34 Å in nitrile groups) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to guide SAR studies .

  • Reactivity Descriptors : Compute Fukui indices to identify regions prone to nucleophilic/electrophilic attacks .

    • Data Table :
ParameterValue (Example)Significance
HOMO Energy (eV)-5.8Electron donation capacity
LUMO Energy (eV)-1.2Electron acceptance
Fukui Index (nitrile C)0.45Electrophilic site

Q. How are data contradictions resolved during crystallographic refinement of indole derivatives?

  • Methodology :

  • SHELX Suite : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Implement restraints for disordered moieties (e.g., hydroxymethyl groups) .

  • Twinned Data Handling : Apply HKLF 5 format in SHELXL to model twin laws (e.g., two-domain twinning) and improve R-factor convergence .

  • Validation Tools : Check CIF files with PLATON/CHECKCIF to identify symmetry mismatches or over-constrained parameters .

    • Example Workflow :
     Data Collection → Integration (HKL-2000) → SHELXD (Phase Solution) →  
     SHELXL (Refinement with TWIN/BASF commands) → Validation (PLATON)  

Q. What strategies optimize regioselectivity in functionalizing the indole scaffold?

  • Methodology :

  • Directing Groups : Use carboxylate esters (e.g., ethyl indole-2-carboxylate) to direct electrophilic substitution to the C5 position .

  • Protection/Deprotection : Temporarily protect hydroxymethyl groups with TBSCl to prevent side reactions during nitrile modifications .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at C3/C5 positions, catalyzed by Pd(PPh₃)₄ .

    • Data Table :
Reaction TypeRegioselectivity (%)Key Conditions
Suzuki Coupling (C5)>85Pd(PPh₃)₄, K₂CO₃, DMF
Electrophilic Substitution (C3)~70HNO₃, H₂SO₄, 0°C

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Feasible Synthetic Routes

Reactant of Route 1
2-(hydroxymethyl)-1H-indole-5-carbonitrile
Reactant of Route 2
2-(hydroxymethyl)-1H-indole-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.